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Introduction
Agelasines, a family of diterpenoid alkaloids isolated from marine sponges of the genus

Agelas, represent a versatile scaffold for the development of novel therapeutics.[1] These

compounds, characterized by a 7,9-dialkylpurinium salt structure, exhibit a broad spectrum of

biological activities, including potent anticancer, antimicrobial, and anti-biofilm properties.[1][2]

Their unique chemical architecture and diverse pharmacological profile make them attractive

starting points for medicinal chemistry campaigns aimed at discovering new drugs with

improved efficacy and novel mechanisms of action.

This document provides detailed application notes and experimental protocols for utilizing the

agelasine scaffold in drug development. It is intended to guide researchers in the synthesis of

agelasine analogs, the evaluation of their biological activities, and the elucidation of their

mechanisms of action.

Biological Activities and Therapeutic Potential
The therapeutic potential of agelasines stems from their ability to modulate multiple cellular

pathways implicated in various diseases.
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Anticancer Activity: Agelasine derivatives have demonstrated significant cytotoxicity against a

range of cancer cell lines, including multidrug-resistant strains.[3][4] Their anticancer effects are

mediated through various mechanisms, including the inhibition of key signaling proteins and

the induction of apoptosis.

Antimicrobial Activity: The agelasine scaffold has yielded compounds with potent activity

against a variety of pathogenic microorganisms, including bacteria and protozoa.[2] Notably,

certain analogs have shown efficacy against Mycobacterium tuberculosis.[3]

Anti-biofilm Activity: Biofilms are a major challenge in infectious diseases due to their inherent

resistance to conventional antibiotics. Agelasine derivatives have emerged as promising anti-

biofilm agents, capable of both inhibiting biofilm formation and eradicating established biofilms.

Data Presentation: Summary of Biological Activities
The following tables summarize the reported biological activities of various agelasine
derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Agelasine Analogs

Compound/Analog Cancer Cell Line IC50 (µM) Reference

Agelasine D
U-937 GTB

(Lymphoma)
1.5 [3]

RPMI 8226/s

(Myeloma)
0.9 [3]

CEM/s (Leukemia) 1.2 [3]

ACHN (Renal) 2.5 [3]

2-Methylamino-

agelasine analog

U-937 GTB

(Lymphoma)
0.8 [2]

RPMI 8226/s

(Myeloma)
0.5 [2]

CEM/s (Leukemia) 0.7 [2]

ACHN (Renal) 1.8 [2]
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Table 2: Antimicrobial Activity of Agelasine Analogs

Compound/Analog Microorganism MIC (µg/mL) Reference

Agelasine D
Staphylococcus

aureus
6.25 [3]

Escherichia coli 25 [3]

Mycobacterium

tuberculosis
12.5 [3]

2-Methyl-agelasine

analog

Mycobacterium

tuberculosis
6.25 [2]

Plasmodium

falciparum
1.8 [2]

Leishmania infantum 3.5 [2]

Table 3: Anti-biofilm Activity of Agelasine Analogs

Compound/An
alog

Microorganism MBIC (µg/mL) MBEC (µg/mL) Reference

Elasnin

(structurally

related)

Methicillin-

resistant

Staphylococcus

aureus (MRSA)

1.25-2.5 0.63-1.25 [5]

Agelasine-

related

compound

Staphylococcus

aureus
200 Not Reported [6]

Agelasine-

related

compound

Escherichia coli 100 Not Reported [6]
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The diverse biological activities of agelasines are attributed to their interaction with multiple

cellular targets and signaling pathways.

Inhibition of Cbl-b Ubiquitin Ligase: Some agelasine analogs have been shown to inhibit the

Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase. Cbl-b is a negative regulator of T-cell

activation, and its inhibition can enhance the immune response against cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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